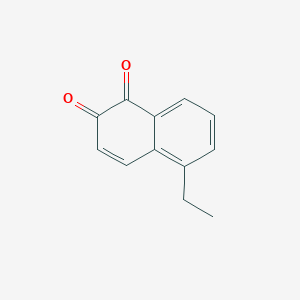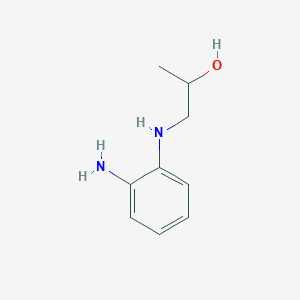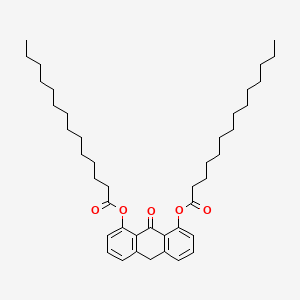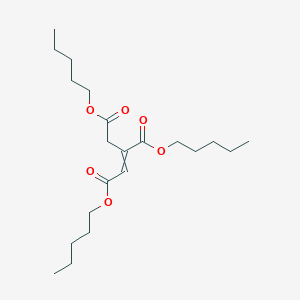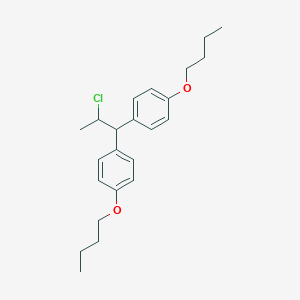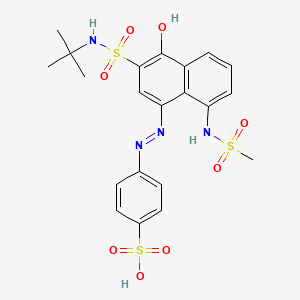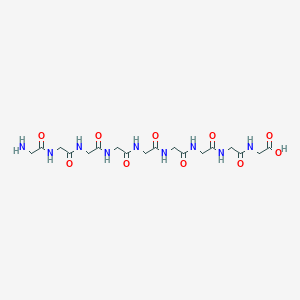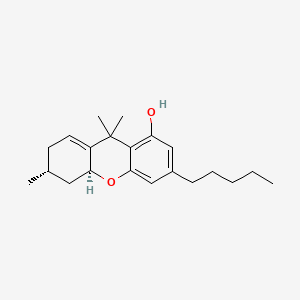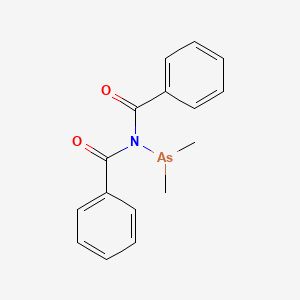
5,8-Difluoro-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Difluoro-1,2,3,4-tetrahydronaphthalene is a fluorinated derivative of tetrahydronaphthalene. This compound is characterized by the presence of two fluorine atoms at the 5 and 8 positions on the naphthalene ring. It is a colorless liquid that is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,8-Difluoro-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common method involves the catalytic hydrogenation of 5,8-difluoronaphthalene using a nickel catalyst under high pressure and temperature conditions . Another method includes the Friedel-Crafts reaction, where 5,8-difluoronaphthalene is reacted with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using advanced catalysts and reaction conditions to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
5,8-Difluoro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form difluorinated naphthoquinones.
Reduction: It can be reduced to form fully hydrogenated derivatives.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used.
Substitution: Halogenation reactions often use halogen gases or N-halosuccinimides.
Major Products
The major products formed from these reactions include difluorinated naphthoquinones, fully hydrogenated naphthalenes, and various halogenated derivatives .
Scientific Research Applications
5,8-Difluoro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism by which 5,8-Difluoro-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. These interactions often involve the formation of strong hydrogen bonds and halogen bonds, which can influence the compound’s biological activity and chemical properties .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A non-fluorinated analog with similar structural features but different reactivity and applications.
5,6,7,8-Tetrahydro-2-naphthoic acid: Another tetrahydronaphthalene derivative with a carboxylic acid group, used in different chemical contexts.
Uniqueness
5,8-Difluoro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of fluorine atoms, which significantly alter its chemical and physical properties compared to non-fluorinated analogs.
Properties
CAS No. |
64683-02-9 |
|---|---|
Molecular Formula |
C10H10F2 |
Molecular Weight |
168.18 g/mol |
IUPAC Name |
5,8-difluoro-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10F2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6H,1-4H2 |
InChI Key |
WUOKVKOLOJWKSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C=CC(=C2C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



